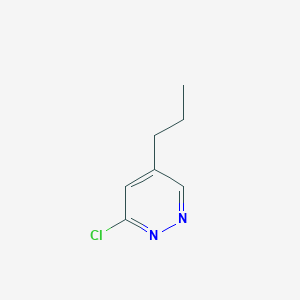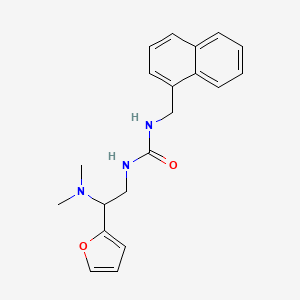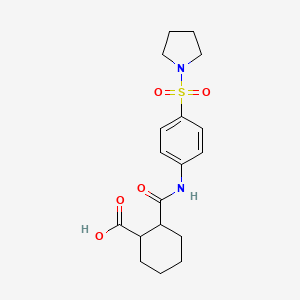![molecular formula C13H16ClN3O3S B3004228 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide CAS No. 2094487-90-6](/img/structure/B3004228.png)
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of Janus kinase (JAK) inhibitors, which are drugs that target specific enzymes involved in the immune system. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide acts as a selective inhibitor of JAK3, which is a specific type of JAK enzyme that is mainly expressed in immune cells. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, this compound can reduce the production of these cytokines and modulate the immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in various animal models of autoimmune diseases. In clinical trials, it has been shown to improve the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have immunomodulatory effects, including the modulation of T cell function and the reduction of autoantibody production.
实验室实验的优点和局限性
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has several advantages and limitations for lab experiments. Its selective inhibition of JAK3 makes it a useful tool for studying the specific role of JAK3 in the immune response. However, its effects on other JAK enzymes, such as JAK1 and JAK2, should be taken into consideration when interpreting the results. This compound is also known to have off-target effects, which can complicate the interpretation of experiments. Finally, the high cost and limited availability of this compound can be a limitation for some research groups.
未来方向
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has shown promise in the treatment of various autoimmune diseases, and several ongoing clinical trials are investigating its potential use in other indications, such as lupus nephritis, alopecia areata, and vitiligo. Future research should focus on the optimization of the synthesis and formulation of this compound, as well as the identification of biomarkers that can predict treatment response and adverse events. Additionally, the role of JAK3 in other physiological processes, such as hematopoiesis and bone metabolism, should be further investigated to fully understand the potential benefits and risks of JAK3 inhibition.
合成方法
The synthesis of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide involves several steps, including the reaction of 2-chloro-4-pyridinesulfonyl chloride with 3,5-dimethyl-4-isoxazolylpropan-2-amine in the presence of a base, followed by the addition of an alkylating agent to form the final product. The process can be optimized for higher yields and purity, and several modifications have been reported in the literature.
科学研究应用
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can modulate the immune response and reduce inflammation.
属性
IUPAC Name |
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-8(6-12-9(2)16-20-10(12)3)17-21(18,19)11-4-5-15-13(14)7-11/h4-5,7-8,17H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXBORVLVLPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

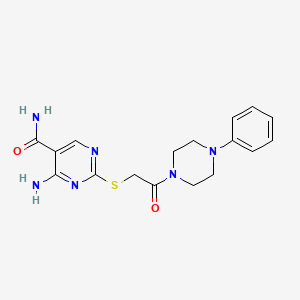

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

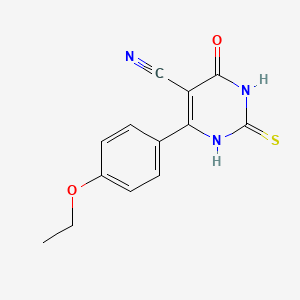
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)
![benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate](/img/structure/B3004160.png)
